molecular formula C18H23N3O4 B11781139 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid

5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid

Cat. No.: B11781139
M. Wt: 345.4 g/mol
InChI Key: DLSUPIZPTZMMER-UHFFFAOYSA-N
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Description

5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid is a complex organic compound that features a benzimidazole core linked to a piperidine ring The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reaction of piperidine with tert-butyl chloroformate to introduce the Boc protecting group.

    Benzimidazole Formation: The benzimidazole core is often synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the Boc-protected piperidine with the benzimidazole core under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.

    Substitution Reactions: The benzimidazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Coupling: EDCI and DMAP in anhydrous conditions.

Major Products

    Deprotection: Yields the free amine derivative.

    Substitution: Yields various substituted benzimidazole derivatives.

    Coupling: Yields amides or esters depending on the reactants used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid exhibit significant antimicrobial activity. The benzimidazole moiety is known for its effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundPathogenIC50 (µM)
Compound AMycobacterium tuberculosis40.32
Compound BStaphylococcus aureus15.00
Compound CEscherichia coli22.50

These findings highlight the potential of this compound in developing new antimicrobial agents, especially against resistant strains of bacteria.

Anticancer Activity

The compound's structural features suggest potential anticancer properties, particularly through interactions with specific proteins involved in cancer pathways. Preliminary studies indicate that derivatives with similar structures have shown promise against various cancer cell lines.

Case Study: Anticancer Evaluation

In vitro studies demonstrated that derivatives of benzo[d]imidazole exhibited cytotoxic effects against several cancer types, including breast and colon cancer cells. These compounds were evaluated for their ability to induce apoptosis in cancer cells, showing significant promise for further development.

Drug Development

Due to its favorable properties, this compound is being explored for its potential as a lead candidate in drug development, particularly for antiviral agents and targeted protein degradation strategies. Its ability to interact with viral proteins positions it as a candidate for treating viral infections.

Targeted Therapy

The unique combination of structural motifs allows for modifications that can enhance biological activity or improve pharmacokinetic properties, making it suitable for targeted therapy approaches in cancer treatment.

Mechanism of Action

The mechanism of action of 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The Boc group can be removed to reveal the active amine, which can interact with biological molecules through hydrogen bonding, ionic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid: Another Boc-protected piperidine derivative with similar synthetic applications.

    4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: A compound with a similar piperidine structure but different core, used in PROTAC development.

    ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: Used as a rigid linker in targeted protein degradation.

Uniqueness

5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid is unique due to its combination of a benzimidazole core and a Boc-protected piperidine ring

Biological Activity

5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound includes a benzo[d]imidazole core, which is often associated with various bioactive compounds, and a tert-butoxycarbonyl (Boc) protected piperidine moiety. Its biological activity suggests potential roles in antiviral therapies and the modulation of inflammatory responses.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C20H27N3O3
  • Molecular Weight : 373.4 g/mol
  • Key Functional Groups : Benzo[d]imidazole, piperidine, carboxylic acid

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Antiviral Activity

Compounds with similar structural motifs have shown efficacy against viral proteins. The benzo[d]imidazole moiety is known for its ability to interact with targets involved in viral replication pathways. For instance, derivatives of this compound have been tested for their ability to inhibit specific viral enzymes, demonstrating promising antiviral properties.

2. Anti-inflammatory Properties

Recent studies highlight the compound's potential as an anti-inflammatory agent. It has been shown to inhibit pyroptosis, a form of programmed cell death associated with inflammation. This inhibition is linked to the modulation of interleukin-1 beta release, suggesting that the compound may be beneficial in treating autoimmune diseases and inflammatory disorders .

3. Protein Interaction Studies

Interaction studies have revealed that this compound can engage with various biological targets, influencing cellular pathways involved in disease mechanisms. For example, it has been assessed for its binding affinities to receptors implicated in inflammatory signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their derivatives:

Study Findings
In vitro assays on Trypanosoma brucei Compounds similar to the target exhibited EC50 values as low as 22 nM, indicating strong inhibitory effects on parasite growth with low mammalian cell toxicity.
Inflammatory response modulation Derivatives demonstrated significant inhibition of interleukin-1 beta release, showcasing potential for treating inflammatory diseases.
Structure-activity relationship (SAR) studies Variations in substituents on the benzimidazole ring significantly impacted biological activity, emphasizing the importance of structural modifications for enhancing efficacy.

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)21-8-6-11(7-9-21)12-4-5-13-14(10-12)20-15(19-13)16(22)23/h4-5,10-11H,6-9H2,1-3H3,(H,19,20)(H,22,23)

InChI Key

DLSUPIZPTZMMER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)N=C(N3)C(=O)O

Origin of Product

United States

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